5-(Hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid

Description

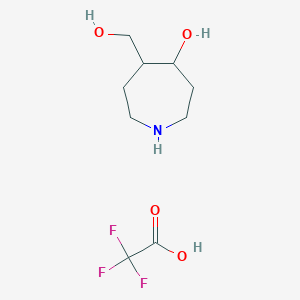

The compound 5-(Hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid combines a seven-membered azepane ring substituted with hydroxymethyl and hydroxyl groups with trifluoroacetic acid (TFA) as a counterion.

Properties

IUPAC Name |

5-(hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.C2HF3O2/c9-5-6-1-3-8-4-2-7(6)10;3-2(4,5)1(6)7/h6-10H,1-5H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHPUGOMIHRKET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC(C1CO)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid typically involves the following steps:

Formation of the Azepan-4-ol Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the azepan-4-ol ring, often using formaldehyde or other suitable reagents.

Reaction with Trifluoroacetic Acid: The final step involves the reaction of the hydroxymethyl azepan-4-ol with trifluoroacetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The process may also include purification steps like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols or other reduced derivatives.

Substitution: Compounds with different functional groups replacing the trifluoroacetic acid moiety.

Scientific Research Applications

5-(Hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the azepan-4-ol ring can interact with enzymes or receptors, leading to various biological effects. The trifluoroacetic acid moiety may enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Key Features :

- Azepane Core : A saturated seven-membered ring with hydroxymethyl (-CH2OH) and hydroxyl (-OH) substituents, enabling hydrogen bonding and solubility in polar solvents.

- Trifluoroacetic Acid (TFA) : A strong fluorinated acid (pKa ~0.23) commonly used in peptide synthesis, catalysis, and as a counterion to enhance stability and crystallinity of amine salts .

Comparison with Structurally Similar Compounds

Trifluoroacetate Salts of Nitrogen-Containing Compounds

TFA is widely employed to form salts with amines or heterocyclic bases. Examples from the evidence include:

Key Observations :

- TFA salts improve solubility and stability of nitrogenous bases, critical in drug formulation .

- The azepane-TFA combination may offer unique pharmacokinetic properties compared to aromatic analogs (e.g., anthraquinone or pyrimidine derivatives).

Hydroxymethyl-Substituted Cyclic Compounds

Hydroxymethyl groups enhance hydrophilicity and metabolic stability. Examples include:

Key Observations :

Key Observations :

Industrial Use

- The global TFA market is projected to grow at 5.2% CAGR (2024–2032), driven by demand from pharmaceuticals and agrochemicals .

Biological Activity

5-(Hydroxymethyl)azepan-4-ol; 2,2,2-trifluoroacetic acid (CAS Number: 2309468-22-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Formula : C9H16F3NO4

Molecular Weight : 259 Da

LogP : -1.39

Polar Surface Area : 52 Ų

Hydrogen Bond Donors/Acceptors : 3/3

The compound features a unique trifluoroacetic acid moiety that enhances its solubility and reactivity, making it a candidate for various biological applications.

Research indicates that compounds like 5-(hydroxymethyl)azepan-4-ol may interact with specific biological targets such as enzymes and receptors. The trifluoroacetyl group is known to influence the compound's binding affinity and selectivity toward these targets, which can lead to significant biological effects.

Antioxidant Activity

Preliminary studies suggest that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The IC50 values for hydroxyl radical scavenging activity were comparable to standard antioxidants like ascorbic acid, indicating a strong potential for therapeutic use in oxidative stress-related conditions.

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that 5-(hydroxymethyl)azepan-4-ol can induce cytotoxic effects in cancer cell lines. The mechanism involves the modulation of apoptosis-related proteins such as Bcl-2 and p53, leading to increased cell death in malignant cells. For example, a study showed that treatment with this compound resulted in a significant reduction in cell viability at concentrations ranging from 10 to 60 µg/ml.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.